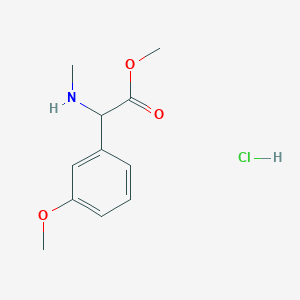
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a methoxyphenyl group and a methylamino group attached to an acetate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-methoxyphenylacetic acid and methylamine.
Reaction Steps: The carboxylic acid group of 3-methoxyphenylacetic acid is first activated, often using reagents like thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with methylamine to form the amide intermediate.
Hydrochloride Formation: The amide intermediate is subsequently treated with hydrochloric acid to yield the hydrochloride salt of the target compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed on the compound, especially targeting the methoxyphenyl group, resulting in the formation of hydroxyl derivatives.
Substitution: Substitution reactions can occur at the methoxyphenyl group, where various electrophiles can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like nitric acid (HNO3) for nitration or halogenating agents for halogenation.
Major Products Formed:
Oxidation Products: Oxidation can yield compounds such as 3-methoxyphenylglyoxylic acid.
Reduction Products: Reduction can produce 3-methoxyphenylmethanol.
Substitution Products: Substitution reactions can lead to the formation of nitro derivatives or halogenated compounds.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a tool in biological studies to understand the effects of methoxyphenyl groups on biological systems. Medicine: Industry: Utilized in the production of fine chemicals and specialty chemicals.
作用机制
The mechanism by which Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.
相似化合物的比较
Methyl 2-(3-methoxyphenyl)acetate: Similar structure but lacks the methylamino group.
Methyl 2-(4-methoxyphenyl)acetate: Similar structure but with a different position of the methoxy group on the phenyl ring.
Methyl 2-(3-hydroxyphenyl)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: The presence of the methylamino group in Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride distinguishes it from its analogs, providing unique chemical and biological properties.
属性
IUPAC Name |
methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)15-3)8-5-4-6-9(7-8)14-2;/h4-7,10,12H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXWAXOARULHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)OC)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
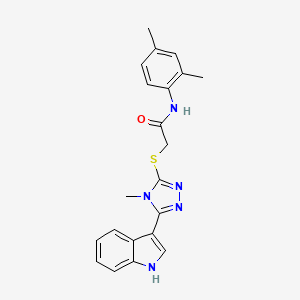
![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)
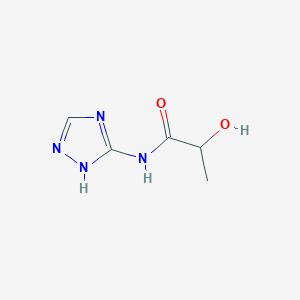

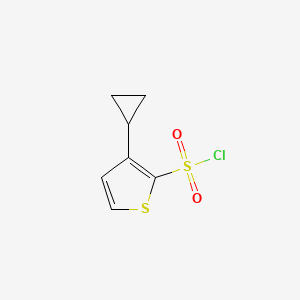
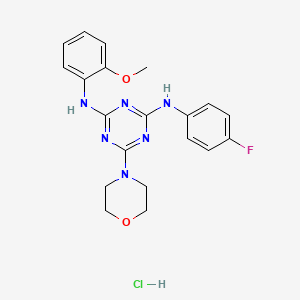
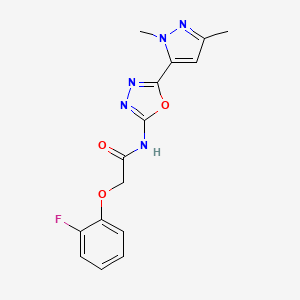

![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)
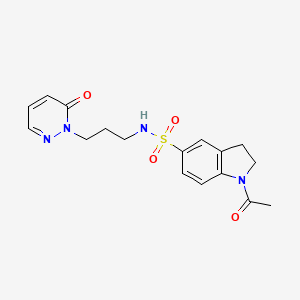
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)
![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)
